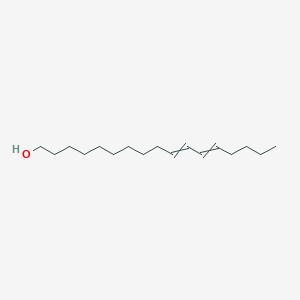
Heptadeca-10,12-dien-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Heptadeca-10,12-dien-1-ol is an organic compound characterized by a long carbon chain with two double bonds and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: Heptadeca-10,12-dien-1-ol can be synthesized through several methods. One common approach involves the cross-cyclomagnesiation of 1,2-dienes. For instance, the synthesis of natural acetogenin, chatenaytrienin-1, utilizes the cross-cyclomagnesiation of (6Z)-heptadeca-1,2,6-triene and trideca-11,12-dien-1-ol tetrahydropyran acetal with ethylmagnesium bromide in the presence of magnesium metal and a Cp2TiCl2 catalyst .
Industrial Production Methods: Industrial production of this compound typically involves large-scale organic synthesis techniques, ensuring high yield and purity. The specific methods and conditions may vary depending on the desired application and available resources.
Chemical Reactions Analysis
Types of Reactions: Heptadeca-10,12-dien-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The double bonds can be reduced to single bonds, resulting in saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products:
Oxidation: Formation of heptadeca-10,12-dienal.
Reduction: Formation of heptadecan-1-ol.
Substitution: Formation of heptadeca-10,12-dienyl halides.
Scientific Research Applications
Heptadeca-10,12-dien-1-ol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of heptadeca-10,12-dien-1-ol involves its interaction with various molecular targets and pathways. For instance, polyacetylenes, including this compound, exhibit cytotoxic activity against cancer cell lines by inducing apoptosis and inhibiting cell proliferation . These compounds can also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Heptadeca-10,12-dien-1-ol can be compared with other similar compounds, such as:
Heptadeca-8-en-4,6-diyne-3,10-diol: Known for its cytotoxic polyacetylene structure and biological activities.
Hexadeca-10,12-dien-1-ol: Another dienol with similar chemical properties but different chain length and double bond positions.
Uniqueness: this compound is unique due to its specific double bond positions and hydroxyl group, which confer distinct chemical reactivity and biological activity compared to other dienols.
Properties
CAS No. |
63024-97-5 |
|---|---|
Molecular Formula |
C17H32O |
Molecular Weight |
252.4 g/mol |
IUPAC Name |
heptadeca-10,12-dien-1-ol |
InChI |
InChI=1S/C17H32O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18/h5-8,18H,2-4,9-17H2,1H3 |
InChI Key |
IQHNCTHRNBAPOE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC=CC=CCCCCCCCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Dodecyl-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-6-ium iodide](/img/structure/B14514539.png)
![2-Methylidene-3-{[4-(propan-2-yl)phenyl]methylidene}butanedioic acid](/img/structure/B14514551.png)
![Chloro[2-(1H-pyrazol-1-yl)phenyl]mercury](/img/structure/B14514553.png)

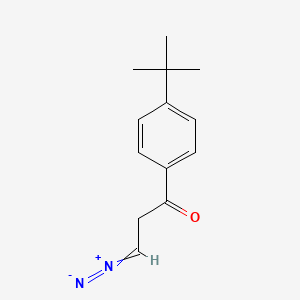
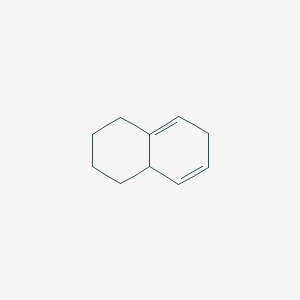
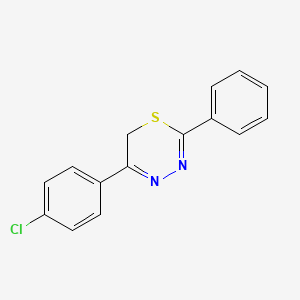
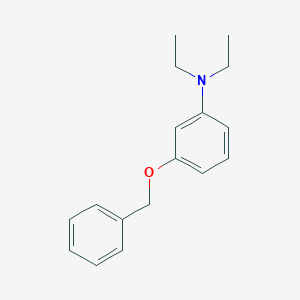
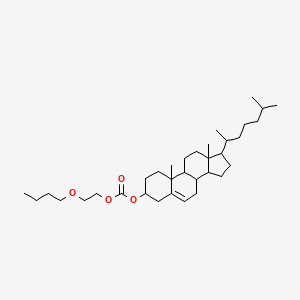
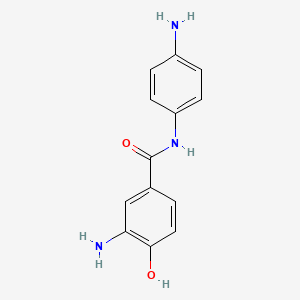
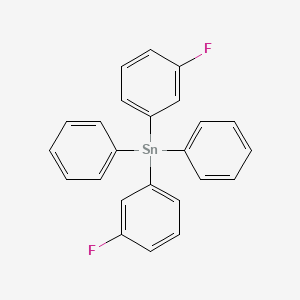
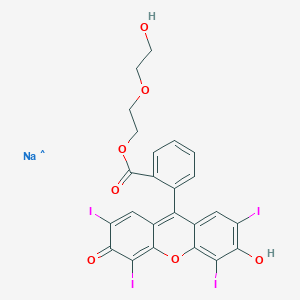
![[3-(Thiophene-2-carbonyl)phenoxy]acetic acid](/img/structure/B14514613.png)
![8-{[(6-Oxocyclohexa-2,4-dien-1-ylidene)(phenyl)methyl]amino}octanoic acid](/img/structure/B14514625.png)
